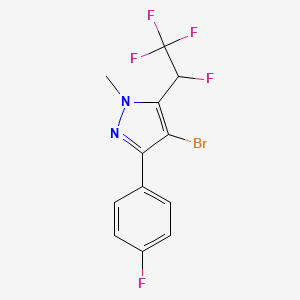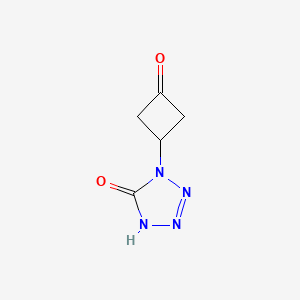
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring with a ketone group and a tetrazolone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the following steps:
Starting Material: The synthesis begins with 3-oxocyclobutanecarboxylic acid.
Curtius Rearrangement: This acid is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea using diphenyl phosphoryl azide and triethylamine in tert-butanol.
Cyclization: The N-Boc-protected intermediate undergoes cyclization to form the tetrazolone ring under specific conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with similar compounds such as:
3-oxocyclobutanecarboxylic acid: This compound is a precursor in the synthesis of the target compound and shares the cyclobutyl ring structure.
tert-Butyl 3-oxocyclobutylcarbamate: Another intermediate in the synthesis, featuring a similar cyclobutyl ring but with different functional groups.
The uniqueness of this compound lies in its tetrazolone ring, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4-(3-oxocyclobutyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11) |
Clé InChI |
OKTHETOJASKRCO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)N2C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


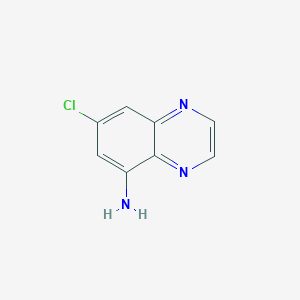
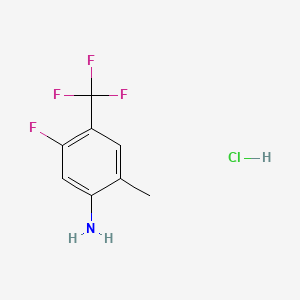
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
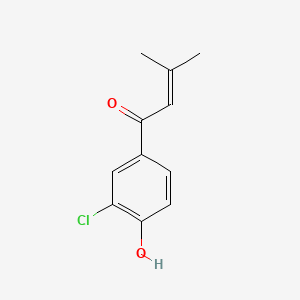

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
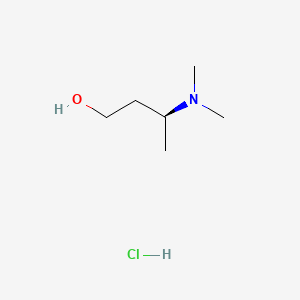
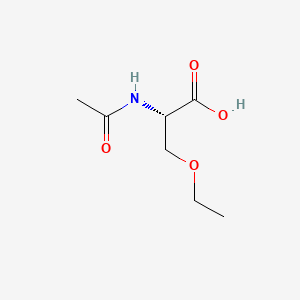
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
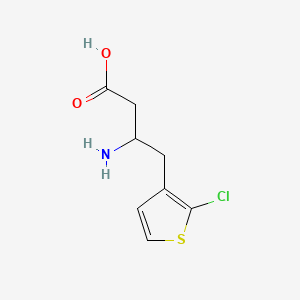
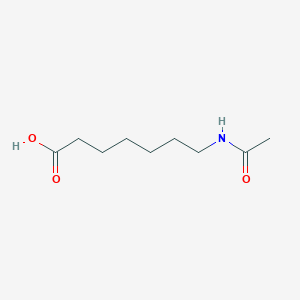
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
